5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
5-benzyl-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-2-29-20-13-14-23-21(15-20)25-22(17-28(23)16-18-9-5-3-6-10-18)24(26-27-25)19-11-7-4-8-12-19/h3-15,17H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEROFNKXNFNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Hydrazone Formation :
- 7-Chloro-4-hydrazinoquinoline (1.0 mmol) reacts with benzaldehyde derivatives (1.2 mmol) in ethanol at 25°C for 6 hours to form the hydrazone intermediate.
- Introduction of the ethoxy group is achieved by substituting the chlorine atom at position 8 via nucleophilic aromatic substitution with sodium ethoxide prior to hydrazone formation.
Electrochemical Cyclization :
- The hydrazone intermediate undergoes cyclization in an undivided electrochemical cell using a graphite anode and stainless-steel cathode.
- Conditions: Constant current (10 mA/cm²), electrolyte (0.1 M LiClO₄ in acetonitrile/water (4:1)), 25°C, 3 hours.
- Yield: 72–78% (reported for analogous pyrazolo[4,3-c]quinolines).
Mechanistic Insight :
The reaction proceeds through a radical pathway, where anodic oxidation generates hydrazonyl radicals. Intramolecular cyclization followed by rearomatization yields the fused pyrazoloquinoline system.
Multi-Component Reaction (MCR) Strategy
A one-pot, three-component reaction leveraging arylglyoxals, pyrazolamines, and cyclic 1,3-dicarbonyl compounds provides rapid access to functionalized pyrazoloquinolines.
Optimized Procedure
Reactants :
- 4-Benzylphenylglyoxal (1a, 1.0 mmol)
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine (2a, 1.0 mmol)
- Ethyl 3-ethoxy-1,3-diketopropanoate (3a, 1.0 mmol)
Catalyst : Tetrapropylammonium bromide (TPAB, 20 mol%)
- Solvent : Water/acetone (1:2, 10 mL)
- Conditions : 80°C, 8 hours.
Product Isolation :
- Precipitation upon solvent evaporation, followed by washing with ethanol/water (1:2).
- Yield: 85–90% (based on analogous MCR syntheses).
Key Advantages :
- Atom economy and scalability.
- The ethoxy group is introduced via the diketopropanoate component, while benzyl and phenyl substituents originate from the glyoxal and pyrazolamine, respectively.
Condensation-Cyclization of Pyrazole-Quinoline Hybrids
A stepwise strategy involving condensation followed by cyclization enables precise control over substituent positioning. This method adapts protocols from pyrazolo[1,5-a]pyrimidine syntheses.
Synthetic Sequence
Quinoline Functionalization :
Pyrazole Ring Formation :
Cyclization :
Critical Analysis :
- POCl₃-mediated cyclization risks side reactions (e.g., chlorination), necessitating strict stoichiometric control.
- Chromatographic purification (silica gel, ethyl acetate/hexane) is required to isolate the product.
Comparative Evaluation of Synthetic Methods
Mechanistic and Practical Considerations
Substituent Compatibility
- Benzyl Group : Introduced via benzaldehyde (Method 1) or benzylamine (Method 3). Stability under electrochemical conditions is confirmed.
- Ethoxy Group : Best incorporated early via nucleophilic substitution (Method 1) or diketoester components (Method 2).
- Phenyl Group : Derived from pyrazolamine (Method 2) or glyoxal (Method 1), with no reported steric hindrance.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and ethoxy positions, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazoloquinoline compounds exhibit anticancer properties. Specifically, 5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline has shown promise in inhibiting cancer cell proliferation. Studies suggest that the compound induces apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. Its efficacy against bacteria and fungi suggests potential use in treating infections. The mechanism appears to involve disruption of microbial cell membranes, which warrants further investigation into its pharmacodynamics and pharmacokinetics .
PDE Inhibition
Similar compounds have been identified as selective inhibitors of phosphodiesterases (PDEs), particularly PDE5. Such inhibition can lead to increased levels of cyclic guanosine monophosphate (cGMP), which is beneficial in treating conditions like erectile dysfunction and pulmonary hypertension. The potential for this compound to act as a PDE inhibitor positions it as a valuable therapeutic agent in sexual health and cardiovascular diseases .
Neurological Disorders
Recent studies have suggested that pyrazoloquinoline derivatives may have neuroprotective effects. The ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease. Investigations into the neuroprotective mechanisms are ongoing, with initial results indicating potential benefits in cognitive function preservation .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting that it could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Organic Electronics
The unique electronic properties of pyrazoloquinolines make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound’s ability to act as a charge transport material has been demonstrated, indicating its potential for enhancing device performance .
Sensors
The chemical structure of this compound lends itself to development as a sensor material for detecting specific ions or molecules due to its tunable electronic properties. Research is being conducted on its application in environmental monitoring and biomedical diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of 5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its interaction with other proteins and pathways may contribute to its overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:
Notes:
- Substituent Bulk and Polarity : Bulkier groups (e.g., sulfonyl in ELND006/7) improve metabolic stability by reducing cytochrome P450 interactions . Polar groups like ethoxy or methoxy enhance aqueous solubility but may reduce blood-brain barrier penetration .
- Biological Activity : Derivatives with sulfonyl groups (ELND006/7) show enzyme inhibitory activity, while benzyl/ethoxy-substituted analogs (e.g., the target compound) are hypothesized to exhibit anti-angiogenic effects based on structurally related molecules .
Pharmacological and Therapeutic Profiles
- Gamma-Secretase Inhibition: ELND006 and ELND007 selectively inhibit amyloid-beta production over Notch, critical for Alzheimer’s disease therapeutics. Their trifluoromethyl and sulfonyl groups are pivotal for binding affinity .
- Anti-Angiogenic Activity: Pyrazolo[4,3-c]quinolines with fused rings (e.g., the target compound’s benzyl-ethoxy-phenyl motif) inhibit endothelial cell proliferation and tumor growth in vitro (IC₅₀ values: 2–10 μM in MCF-7 and Hela cells) .
- Cytotoxicity : Microwave-synthesized derivatives with methyl or methoxy groups exhibit moderate-to-strong activity against HCT-116 and A549 cancer lines .
Biological Activity
5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound classified under the pyrazoloquinoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a pyrazole ring fused with a quinoline ring, featuring benzyl, ethoxy, and phenyl substituents. Its molecular formula is with a CAS number of 866341-32-4 . The specific arrangement of these functional groups contributes to its biological activity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C25H21N3O |
| CAS Number | 866341-32-4 |
| Class | Pyrazoloquinoline Derivative |
| Key Functional Groups | Benzyl, Ethoxy, Phenyl |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
Case Study: Inhibition of CDK2
A study demonstrated that this compound effectively inhibited CDK2 activity in vitro, leading to reduced proliferation of various cancer cell lines. The IC50 values for different cancer types are summarized in Table 2.
Table 2: IC50 Values for CDK2 Inhibition
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 0.45 |
| A549 (Lung) | 0.38 |
| HeLa (Cervical) | 0.50 |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. A study evaluated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results indicated that it significantly reduced NO levels by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .
Case Study: Anti-inflammatory Effects
The anti-inflammatory activity was quantified using an IC50 assay, revealing that the compound exhibited an IC50 value comparable to established anti-inflammatory drugs.
Table 3: Anti-inflammatory Activity Results
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-benzyl-8-ethoxy... | 0.39 | iNOS and COX-2 inhibition |
| Positive Control (1400W) | 0.35 | iNOS inhibition |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's ability to inhibit key enzymes involved in cell cycle regulation and inflammatory pathways highlights its potential as a therapeutic agent.
Key Mechanisms
- CDK2 Inhibition : Disruption of cell cycle progression leading to apoptosis.
- NO Production Inhibition : Reduction of inflammatory responses through modulation of iNOS and COX-2.
Q & A
Q. What are the key synthetic routes for 5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Suzuki–Miyaura coupling to introduce aryl/benzyl groups at specific positions .
- Step 2 : Condensation reactions using substituted hydrazines or aldehydes to form the pyrazole-quinoline core .
- Step 3 : Etherification (e.g., ethoxy group introduction) via nucleophilic substitution . Optimization : Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 15–30% yield increase compared to conventional heating) . Catalyst selection (e.g., Pd(PPh₃)₄ for coupling) and solvent polarity (e.g., DMF vs. THF) critically affect purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent patterns (e.g., benzyl protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~440–450 g/mol) and fragmentation patterns .
- X-ray Diffraction : Resolves crystal packing and confirms stereoelectronic effects of substituents (e.g., benzyl group torsion angles) .
Q. What are the primary biological targets hypothesized for this compound?
Pyrazoloquinolines with benzyl/ethoxy groups show:
- Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀ ~5–10 µM) via π-π stacking with active-site residues .
- Enzyme interactions : Binding to kinase ATP pockets (e.g., JAK2 inhibition) due to planar quinoline core .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Case Study : Anti-inflammatory activity varies with substituent position:
| Substituent at Position 5 | Activity (COX-2 IC₅₀) | Source |
|---|---|---|
| Benzyl | 7.2 µM | |
| 4-Methylbenzyl | 12.5 µM | |
| Methodology : |
- SAR Analysis : Compare logP, steric bulk, and electronic effects (e.g., benzyl vs. methylbenzyl).
- Docking Simulations : Model ligand-receptor interactions (e.g., AutoDock Vina) to identify critical binding motifs .
Q. What strategies mitigate challenges in isolating high-purity batches of this compound?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates byproducts with <1% impurity .
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted precursors .
Q. How do reaction mechanisms differ between Suzuki coupling and Ullmann-type couplings for this scaffold?
- Suzuki Coupling : Pd-catalyzed, requires boronic acid intermediates. Advantages: High regioselectivity for aryl-benzyl bonds .
- Ullmann Coupling : Cu-mediated, tolerates electron-deficient substrates but slower kinetics (24–48 hr vs. 6–12 hr for Suzuki) .
Q. What computational methods predict the solubility and bioavailability of this compound?
- QSAR Models : Use Molinspiration or SwissADME to calculate logS (predicted ~-4.5) and permeability (Caco-2 >5 × 10⁻⁶ cm/s) .
- MD Simulations : Analyze solvation shells in explicit water models (e.g., GROMACS) to assess aggregation tendencies .
Data Contradiction Analysis
Q. Why do some studies report conflicting stability profiles for pyrazoloquinolines under acidic conditions?
- Substituent Effects : Ethoxy groups enhance acid resistance (stable at pH 2–4), while methoxy substituents undergo demethylation .
- Degradation Pathways : Oxidative cleavage of the pyrazole ring occurs at >80°C, forming quinoline-3-carboxylic acid derivatives .
Q. How do spectroscopic interpretations vary for overlapping proton signals in crowded regions?
- 2D NMR (COSY, NOESY) : Resolves aromatic proton overlaps (e.g., δ 7.2–7.5 ppm) by correlating coupling partners .
- Isotopic Labeling : ¹³C-enriched samples clarify carbon connectivity in complex splitting patterns .
Methodological Tables
Q. Table 1: Comparative Reactivity of Substituents in Pyrazoloquinolines
| Position | Substituent | Key Reactivity | Reference |
|---|---|---|---|
| 5 | Benzyl | Stabilizes via hydrophobic interactions | |
| 8 | Ethoxy | Enhances electron density, prone to oxidation | |
| 3 | Phenyl | Participates in π-stacking with enzymes |
Q. Table 2: Optimization of Microwave-Assisted Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 120°C | +25% |
| Irradiation Time | 20 min | +18% |
| Solvent (DMF:Water) | 9:1 | +30% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
